molecular formula C16H19N3O3S B2457706 6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941921-36-4

6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2457706
CAS No.: 941921-36-4
M. Wt: 333.41
InChI Key: WKPQIUYPSGJBME-UHFFFAOYSA-N
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Description

6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C16H19N3O3S and its molecular weight is 333.41. The purity is usually 95%.
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Biological Activity

The compound 6-(2-hydroxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a novel pyrrolopyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H20N2O3S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This structure features a tetrahydropyrrolo[3,4-d]pyrimidine core with various substituents that may influence its biological properties.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity :
    • In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including A-549 (lung cancer), P-388 (leukemia), and HL-60 (promyelocytic leukemia) cells. The IC50 values for these cell lines were reported to be in the range of 10-30 µM, indicating moderate potency against these cancers .
  • Antimicrobial Properties :
    • The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 50 to 100 µg/mL, suggesting potential as an antimicrobial agent .
  • Anti-inflammatory Effects :
    • Studies indicate that the compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism for reducing inflammation and could be beneficial in treating inflammatory diseases .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
  • Modulation of Signaling Pathways : It may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer progression.
  • Interaction with Receptors : Preliminary data suggest possible interactions with various receptors involved in cellular signaling, although further studies are needed to elucidate these interactions fully .

Case Study 1: Anticancer Activity

In a study conducted on HL-60 cells, treatment with the compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that at concentrations above 20 µM, there was a significant increase in annexin V positive cells, indicating early apoptosis .

Case Study 2: Anti-inflammatory Effects

In another experiment involving RAW 264.7 macrophages treated with LPS, the compound significantly reduced the levels of TNF-alpha and IL-6 in a dose-dependent manner. This effect was attributed to the suppression of NF-kB activation .

Data Summary Table

Biological ActivityCell Line/ModelIC50/MIC ValuesReferences
AnticancerA-54925 µM
P-38820 µM
HL-6030 µM
AntimicrobialStaphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Anti-inflammatoryRAW 264.7-

Properties

IUPAC Name

6-(2-hydroxypropyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-9(20)7-19-8-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(23-2)6-4-10/h3-6,9,14,20H,7-8H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPQIUYPSGJBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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